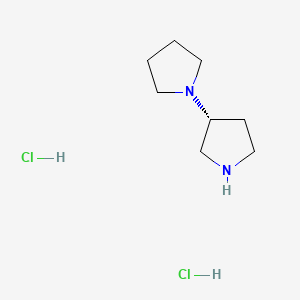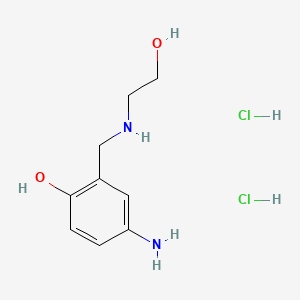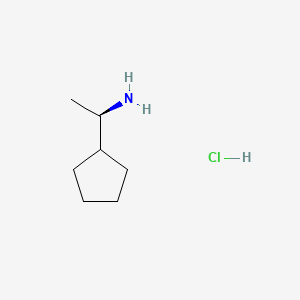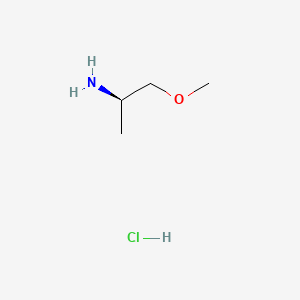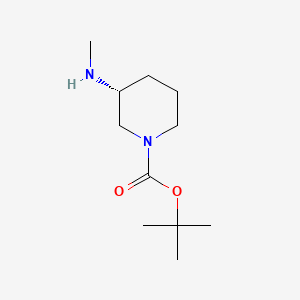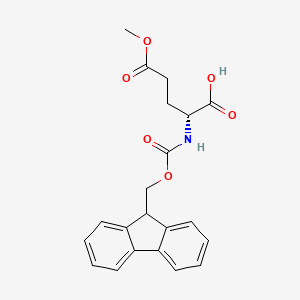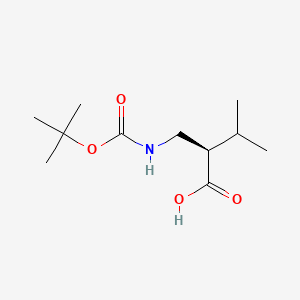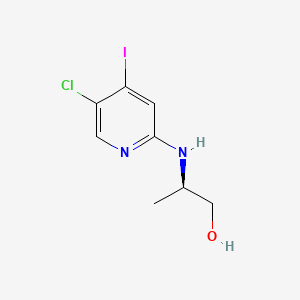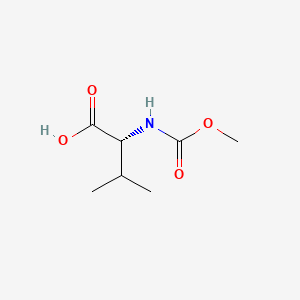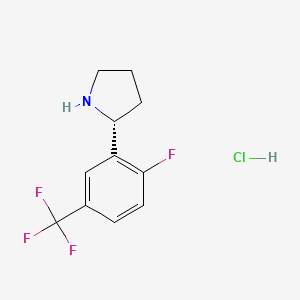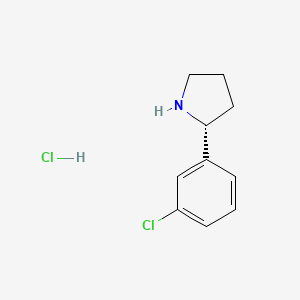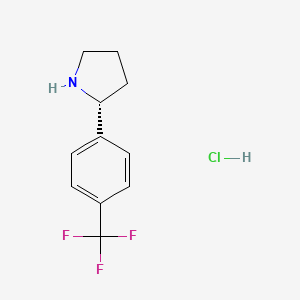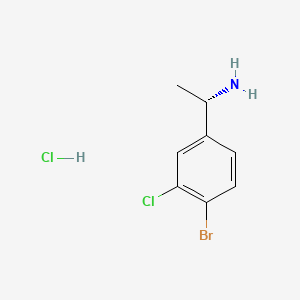
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride” is a compound that contains a bromine and a chlorine atom on the phenyl ring and an ethanamine group. It’s a derivative of “(4-Bromo-3-chlorophenyl)methanamine hydrochloride”, which has a molecular formula of C7H8BrCl2N .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-chlorophenyl)methanamine hydrochloride”, a related compound, consists of a phenyl ring with a bromine atom and a chlorine atom attached, along with a methanamine group . The exact structure of “(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride” would depend on the position of the ethanamine group on the phenyl ring.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity
Chlorophenols and Their Effects : Chlorophenols, including compounds similar to the one , have been extensively studied for their environmental impact. They exhibit moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation potential depending on environmental conditions. Notably, their strong organoleptic effect is a significant concern (Krijgsheld & Gen, 1986).
DDT and Its Metabolites : The toxicity and environmental persistence of DDT, a chlorinated compound, and its metabolites have been widely documented. These compounds act as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. Additionally, their bioaccumulation through food chains highlights the concern over persistent organic pollutants (Burgos-Aceves et al., 2021).
Bioremediation and Degradation
Bioremediation of DDT-Contaminated Soils : Research has shown the potential for biodegradation of DDT in soils, offering cost-effective and substantial reduction in soil concentrations. This process involves various bacterial and fungal species that can transform DDT, highlighting the importance of microbial activity in mitigating the impact of such pollutants (Foght et al., 2001).
Degradation by Zero Valent Iron : The use of zero valent iron and bimetallic systems has been explored for the efficient dechlorination of chlorophenols. These methods offer promising alternatives for overcoming the limitations posed by surface passivation over time, indicating the potential for remediation of environments contaminated with similar compounds (Gunawardana et al., 2011).
Propiedades
IUPAC Name |
(1S)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIWHZVZBBUSRA-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Br)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

